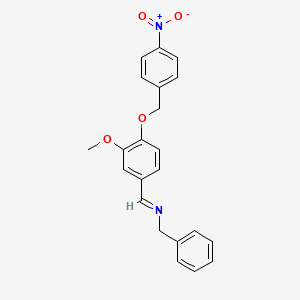

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine

Description

Properties

IUPAC Name |

N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXWEMRACGTEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine, with the chemical formula C22H20N2O4 and a molecular weight of 376.41 g/mol, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitrobenzyl ether moiety, which are significant for its biological interactions. The structural formula can be summarized as follows:

- Molecular Formula : C22H20N2O4

- CAS Number : 328263-30-5

- Molecular Weight : 376.41 g/mol

- Purity : >90% .

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 1.0 - 10.0 | Induces apoptosis via caspase activation |

| Compound B | HeLa (Cervical Cancer) | 0.08 - 12.07 | Inhibits tubulin polymerization |

| Compound C | HCT-15 (Colon Cancer) | <10.0 | Cell cycle arrest in G2/M phase |

These findings suggest that the presence of specific substituents on the phenyl rings can enhance anticancer activity by modulating interactions with cellular targets such as tubulin and apoptosis pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown varying degrees of antibacterial and antifungal activity:

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| E. coli | 16.69 - 78.23 |

| S. aureus | 5.64 - 77.38 |

| C. albicans | 3.125 - 100 |

These results indicate that structural modifications can lead to enhanced antimicrobial efficacy, particularly against Gram-positive bacteria .

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study evaluated the cytotoxic effects of several derivatives on MDA-MB-231 cells, revealing that compounds with methoxy and nitro substitutions significantly increased apoptotic markers such as caspase-3 activity. -

Mechanistic Insights :

Molecular docking studies have suggested that the binding affinity of these compounds to tubulin is critical for their anticancer effects, as they mimic colchicine in disrupting microtubule dynamics . -

Structure-Activity Relationship (SAR) :

Research has shown that the introduction of electron-donating groups enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins.

Scientific Research Applications

Chemical Properties and Structure

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine has the molecular formula and a molecular weight of approximately 376.41 g/mol. The compound features a methanamine backbone with a methylene bridge connecting a phenyl group to a 3-methoxy-4-(4-nitrobenzyl)oxyphenyl moiety. The presence of functional groups such as methoxy and nitro contributes to its unique reactivity and biological activities .

Biological Applications

-

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing higher potency than traditional antibiotics like ampicillin . The compound's structural characteristics may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

-

Cancer Research

- The compound's ability to interact with biological systems has led to investigations into its potential as an anticancer agent. Its structural similarities to known inhibitors of cancer-related pathways position it as a promising candidate for further research in oncology . Molecular docking studies have indicated favorable interactions with key proteins involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Formation of the Methylene Bridge : This is achieved through reactions involving appropriate aldehydes and amines.

- Functional Group Modifications : The introduction of methoxy and nitro groups can be optimized based on the desired biological activity and yield.

Future Directions and Case Studies

Research into this compound is ongoing, with several case studies highlighting its potential applications:

- Antimicrobial Development : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity against resistant strains such as MRSA, suggesting its utility in developing new antibiotics .

- Cancer Therapeutics : Investigations into its mechanism of action are underway, focusing on its ability to inhibit cancer cell proliferation through targeted interactions with oncogenic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related Schiff bases and benzylamine derivatives:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF₃) in compound 4g enhances lipophilicity and metabolic stability .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) in the target compound improves solubility but may reduce reactivity compared to EDG-free analogues .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary precursors:

- 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde : Aromatic aldehyde with methoxy and nitrobenzyl ether substituents.

- Phenylmethanamine (Benzylamine) : Primary amine for Schiff base formation.

Key intermediates are synthesized via etherification and condensation reactions, as evidenced by analogous protocols in chalcone and thiophene syntheses.

Stepwise Synthesis

Synthesis of 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde

Route A: Nucleophilic Aromatic Substitution

- Starting Materials :

- 3-Methoxy-4-hydroxybenzaldehyde

- 4-Nitrobenzyl bromide

Reaction Conditions :

- Base: Potassium carbonate (K₂CO₃) in acetone.

- Temperature: Reflux (56–60°C) for 12–24 hours.

- Mechanism: SN2 displacement of bromide by the phenolic oxygen.

Equation :

$$

\text{3-Methoxy-4-hydroxybenzaldehyde} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde} + \text{KBr}

$$Yield : ~75–85% (extrapolated from similar etherifications).

Route B: Mitsunobu Reaction

- Alternative for sterically hindered substrates:

Schiff Base Formation

Condensation of Aldehyde and Amine

- Reactants :

- 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde

- Benzylamine

Reaction Conditions :

- Solvent: Anhydrous ethanol or toluene.

- Catalyst: Molecular sieves (4Å) to absorb water.

- Temperature: Reflux (78–110°C) for 6–12 hours.

Equation :

$$

\text{Aldehyde} + \text{Benzylamine} \xrightarrow{\text{EtOH, Molecular Sieves}} \text{N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine} + \text{H}_2\text{O}

$$

Optimization and Reaction Kinetics

Critical Parameters

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy :

NMR Spectroscopy :

High-Resolution Mass Spectrometry (HR-MS) :

Q & A

Q. Advanced Research Focus

- Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrobenzyloxy group .

- Moisture Control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the imine bond .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures; avoid heating above 150°C .

What role does the nitrobenzyloxy substituent play in modulating biological activity?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially improving binding to biological targets (e.g., enzymes in cancer or microbial pathways) .

- Structure-Activity Relationship (SAR) : Analogous compounds with nitro groups show enhanced antimicrobial activity compared to methoxy or halogen substituents .

- Metabolic Stability : The nitro group may reduce oxidative metabolism, prolonging half-life in vitro .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock to simulate binding to receptors (e.g., fungal CYP51 or topoisomerases). The methoxyphenyl group may occupy hydrophobic pockets .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen for protonation in acidic environments) .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and blood-brain barrier penetration, critical for CNS-targeted studies .

What analytical methods resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Dose-Response Curves : Reproduce assays with standardized concentrations (e.g., IC₅₀ values for anticancer activity) to validate efficacy .

- HPLC Purity Checks : Ensure >95% purity to rule out impurities as confounding factors .

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.